molecular formula C21H20ClN3O2 B2938364 N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-65-8

N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2938364
CAS No.: 946267-65-8
M. Wt: 381.86
InChI Key: URNKTLPLBZNUJI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a butanamide linker connecting a 4-chlorophenyl group to a pyridazinone core substituted with a p-tolyl (4-methylphenyl) moiety. Pyridazinones are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-18-10-8-17(22)9-11-18/h4-13H,2-3,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKTLPLBZNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Comparisons

Compound ID/Name Linker Type Pyridazinone Substituent Aryl Group Melting Point (°C) Notable Properties/Activities
Target Compound Butanamide p-Tolyl 4-Chlorophenyl Not reported Hypothesized moderate lipophilicity
Compound 15 () Acetohydrazide 4-(4-Cl-Ph)piperazin-1-yl 4-Nitrophenyl 238–239 Cytotoxicity against AGS cells (IC₅₀: 12 μM)
Compound 17 () Acetohydrazide 4-(4-F-Ph)piperazin-1-yl Benzylidene 207–208 Lower cytotoxicity (IC₅₀: >50 μM)

Comparison with Pyridine/Pyrimidine Derivatives ()

describes pyridine and pyrimidine derivatives with aryl substituents, such as 4-nitrophenyl and 4-fluorophenyl. While these lack the pyridazinone core, they provide insights into substituent effects:

  • Heterocycle Core: Pyridazinones (target compound) have two adjacent nitrogen atoms, creating distinct electronic environments compared to pyridines (one nitrogen) or pyrimidines (two non-adjacent nitrogens). This may influence redox properties and binding modes .
  • Substituent Trends: The 4-chlorophenyl group in the target compound mirrors substituents in ’s (E)-1-(4-bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one and 6-(4-fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile. Halogenated aryl groups generally enhance metabolic stability and modulate solubility .

Table 2: Substituent Impact on Bioactivity

Compound Type Key Substituent Observed Effect () Relevance to Target Compound
Pyrimidine derivative 4-Fluorophenyl Enhanced antimicrobial activity Suggests chloro substituent may improve target engagement
Pyridine derivative 4-Bromophenyl Increased cytotoxicity Supports halogenated aryl groups in bioactivity

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